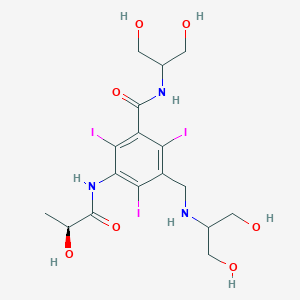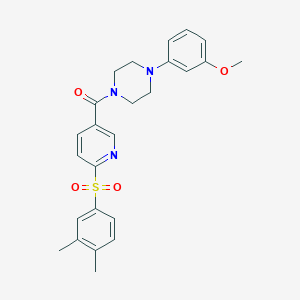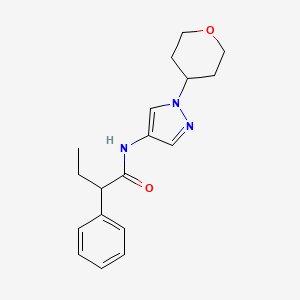
2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains ethyl, methyl, and carboxylic acid groups .Applications De Recherche Scientifique
Nonlinear Optical Properties and Electronic Structure
Pyrimidine derivatives, including structures related to 2-ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid, have been extensively studied for their promising applications in nonlinear optics (NLO) and electronic structures. For instance, thiopyrimidine derivatives exhibit significant NLO properties, which are larger compared to standard molecules, suggesting their potential for optoelectronic applications. Density functional theory (DFT) and time-dependent DFT (TDDFT) analyses highlight the electronic and NLO characteristics of these compounds, underscoring their utility in high-tech optoelectronic applications (Hussain et al., 2020).
Antimicrobial and Antitumor Activity
Pyrimidine derivatives synthesized from this compound have been evaluated for their cardiotonic activity and have shown potential in various pharmacological areas. The structural and quantum chemical studies on these derivatives indicate a broad spectrum of biological activities, including antimicrobial and antitumor effects. The synthesis and evaluation process involves complex chemical reactions leading to compounds with promising biological activities, showcasing their relevance in medicinal chemistry (Dorigo et al., 1996).
Crystal Structure and Molecular Interactions
The crystal structures of pyrimidinium salts derived from pyrimidine derivatives reveal intricate details about molecular interactions, such as hydrogen bonding patterns and the formation of bimolecular ring motifs. These structures provide insight into the molecular basis of the compounds' pharmacological actions and their potential applications in drug design. The analysis of pyrimethaminium salts and their interactions offers valuable information on the mimicking behavior of sulfonate and carboxylate groups, contributing to our understanding of drug-receptor interactions and the design of more effective therapeutic agents (Balasubramani et al., 2007).
Synthesis and Pharmacological Applications
The diverse synthetic routes and pharmacological evaluations of pyrimidine derivatives underscore the versatility and potential of this compound in drug development. These studies highlight the compounds' antioxidant, antibacterial, and anti-inflammatory activities, showcasing their wide-ranging applications in addressing various health conditions. Through innovative synthesis methods and detailed biological assessments, researchers continue to explore the therapeutic possibilities of pyrimidine derivatives, contributing to the advancement of pharmaceutical sciences and the development of new treatments (Rani et al., 2012).
Propriétés
IUPAC Name |
2-ethyl-4,6-dimethylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-7-10-5(2)8(9(12)13)6(3)11-7/h4H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADLLMZNXHMVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=N1)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethylpropyl)(4-fluorophenyl)amino]acetamide](/img/structure/B2759358.png)
![8-(Benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2759359.png)


![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2759365.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2759367.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B2759368.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride](/img/structure/B2759371.png)




